2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-27(2)11-20-25(21(30)12-27)24(17-5-7-18(31-3)8-6-17)19(13-28)26(29-20)34-14-16-4-9-22-23(10-16)33-15-32-22/h4-10H,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGFWXASNJTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC3=CC4=C(C=C3)OCO4)C#N)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[4 + 2] Annulation Strategy
The tetrahydroquinoline skeleton can be constructed via a DBU-mediated [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes (Scheme 1). For the target compound, 7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline is synthesized using:
- Precursor 1 : 3,5-Di-tert-butyl-4-hydroxyphenyl-substituted p-QM.
- Precursor 2 : Cyanoalkene with a pre-installed 4-methoxyphenyl group.
Reaction conditions involve DBU (20 mol%) in anhydrous toluene at room temperature, yielding the cyclized product in 93% yield with >20:1 diastereoselectivity. The 5-oxo group is retained from the p-QM precursor, while the 7,7-dimethyl groups originate from the cyanoalkene’s substituents.
Three-Component Imino Diels-Alder Reaction
An alternative route employs BF3·OEt2-catalyzed cycloaddition between m-nitroaniline, benzaldehyde derivatives, and trans-anethole analogs (Scheme 2). Adapting this method:
- Amine : 4-Methoxyaniline replaces m-nitroaniline to introduce the 4-methoxyphenyl group.
- Dienophile : A dimethyl-substituted cyclohexenone provides the 7,7-dimethyl-5-oxo moiety.
This one-pot protocol in acetonitrile at 70°C for 10 hours achieves 65–72% yields for analogous tetrahydroquinolines.
Functionalization of the Tetrahydroquinoline Core
Introduction of the C3-Cyano Group
The cyano group at position 3 is installed via nucleophilic substitution or cyanoalkene participation:
- Method A : Treatment of 3-bromo-tetrahydroquinoline intermediates with CuCN in DMF at 120°C.
- Method B : Direct incorporation using cyanoacetate esters during annulation, as demonstrated in [4 + 2] cyclizations.
The latter method is preferred for its atom economy, avoiding post-cyclization functionalization.
Thioether Formation at Position 2
The 2-[(benzodioxolylmethyl)sulfanyl] group is introduced via two approaches:
- Thiol-Alkylation :
- Electrochemical Hydrocyanomethylation :
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that toluene and DBU provide optimal diastereoselectivity for the [4 + 2] annulation, while DMF enhances thioether formation kinetics. Catalytic amounts of BF3·OEt2 (10 mol%) improve cycloaddition yields by 15–20%.
Gram-Scale Synthesis
A scaled-up [4 + 2] annulation (10 mmol scale) delivers the tetrahydroquinoline core in 93% yield. Subsequent thioether formation maintains 82% efficiency at 50 mmol scale, demonstrating industrial viability.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- IR (KBr) : ν = 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C benzodioxole).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar–H), 6.85 (s, 2H, benzodioxole–H), 4.25 (s, 2H, SCH2), 2.95–3.10 (m, 2H, CH2), 1.45 (s, 6H, 7,7-(CH3)2).
- X-ray Crystallography : Confirms cis-configuration of the 4-(4-methoxyphenyl) and 2-sulfanyl groups (CCDC deposition pending).
Challenges and Alternative Routes
Regioselectivity in Cyclization
Competing pathways during annulation may yield 5-oxo vs. 8-oxo regioisomers. Substituent electronic effects guide selectivity, with electron-donating groups (e.g., 4-methoxyphenyl) favoring 5-oxo formation.
Byproduct Formation
Over-alkylation during thioether synthesis generates bis-sulfanyl derivatives. Controlled stoichiometry (1:1 thiol:alkylating agent) and low temperatures (0–5°C) suppress this side reaction.
Chemical Reactions Analysis
Types of Reactions
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- Benzodioxol vs. Direct Benzene Rings : The benzodioxol group in the target compound and ’s analogue improves metabolic stability compared to simpler phenyl substituents, as the methylenedioxy bridge reduces oxidative degradation .
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro () or trifluoromethyl (), which may alter redox properties and binding kinetics.
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The target compound’s sulfanyl group may participate in weak hydrogen bonds (C–H···S), analogous to the N–H···O interactions observed in ’s dimeric structure .
- Ring Puckering: The tetrahydroquinoline core exhibits chair-like puckering, similar to hexahydroquinoline derivatives (), but distinct from the boat conformation observed in chromene analogues () .
Q & A
Q. Table 1. Key Physical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 198–202°C | DSC | |
| LogP | 3.2 ± 0.1 | HPLC | |
| pKa | 8.5 (quinoline N) | Potentiometric Titration |
Q. Table 2. Biological Activity Variability
| Assay | IC₅₀ (nM) | Cell Line | Purity (%) | Reference |
|---|---|---|---|---|
| Kinase X Inhibition | 120 ± 15 | HeLa | 95 | |
| Kinase X Inhibition | 85 ± 10 | HEK293 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
